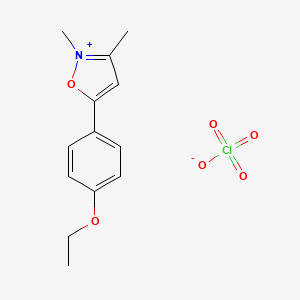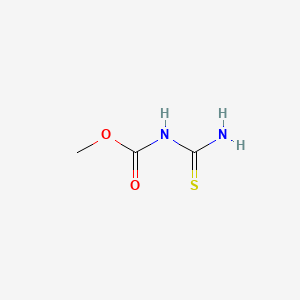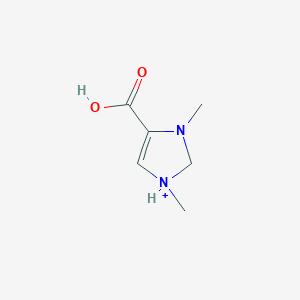
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of ammonium acetate and aldehydes under solvent-free conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the carboxyl group enhances its ability to form hydrogen bonds, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 2-Methylimidazole
- 4,5-Dimethylimidazole
Uniqueness
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is unique due to the presence of the carboxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in hydrogen bonding, making it more versatile compared to other imidazole derivatives .
Propiedades
Número CAS |
52585-26-9 |
|---|---|
Fórmula molecular |
C6H11N2O2+ |
Peso molecular |
143.16 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-5(6(9)10)8(2)4-7/h3H,4H2,1-2H3,(H,9,10)/p+1 |
Clave InChI |
CVMLRARIXSCZLY-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1CN(C(=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)


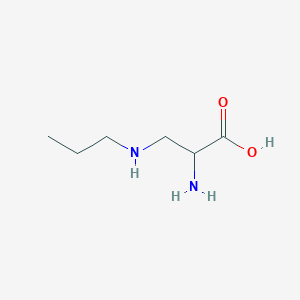

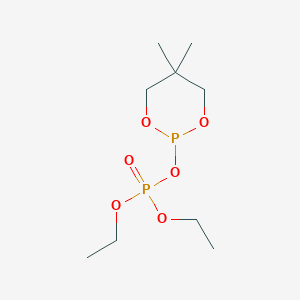

![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

